molecular formula C10H11N3S B13075862 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13075862
M. Wt: 205.28 g/mol
InChI Key: LJSYFQXLIPLNRD-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of thiophene derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with thiophene-2-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the fusion of the thiophene ring with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct electronic and steric properties. This fusion enhances its potential for diverse biological activities and applications in various fields of research.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h1-2,4,6-8,11H,3,5H2

InChI Key

LJSYFQXLIPLNRD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3=CC=CS3

Origin of Product

United States

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